molecular formula C17H22N4S2 B300359 1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine

1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No. B300359
M. Wt: 346.5 g/mol
InChI Key: ZHYUELQMZBSICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurodegenerative disorder research, it has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine in lab experiments include its potential therapeutic applications in various diseases, its relatively simple synthesis method, and its low toxicity. However, its limitations include its limited solubility in water, which may affect its bioavailability, and its lack of specificity for certain signaling pathways, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on 1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine. These include further studies on its mechanism of action, optimization of its synthesis method to improve its yield and purity, and development of analogs with improved pharmacological properties. Additionally, future studies could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of 1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine involves the reaction of 3-(isopropylsulfanyl)-1,2,4-triazin-5-amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The reaction yields the desired compound in moderate to good yields.

Scientific Research Applications

1-(isopropylsulfanyl)-3-[3-(isopropylsulfanyl)-1,2,4-triazin-5-yl]-6,7-dihydro-5H-cyclopenta[c]pyridine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has shown anti-inflammatory effects by suppressing the production of inflammatory cytokines. In neurodegenerative disorder research, it has shown neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C17H22N4S2

Molecular Weight

346.5 g/mol

IUPAC Name

1-propan-2-ylsulfanyl-3-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C17H22N4S2/c1-10(2)22-16-13-7-5-6-12(13)8-14(19-16)15-9-18-21-17(20-15)23-11(3)4/h8-11H,5-7H2,1-4H3

InChI Key

ZHYUELQMZBSICA-UHFFFAOYSA-N

SMILES

CC(C)SC1=C2CCCC2=CC(=N1)C3=CN=NC(=N3)SC(C)C

Canonical SMILES

CC(C)SC1=C2CCCC2=CC(=N1)C3=CN=NC(=N3)SC(C)C

Origin of Product

United States

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